2-(2-METHOXYPHENYL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
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Overview
Description
2-(2-METHOXYPHENYL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENYL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 6-methyl-1,2,3,4-tetrahydroquinoline.
Condensation Reaction: The first step involves a condensation reaction between 2-methoxybenzaldehyde and 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base like sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the quinoline ring.
Final Product: The final step involves purification and isolation of the desired product using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing industrial purification techniques like distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENYL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-(2-METHOXYPHENYL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENYL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Effects: The interaction with molecular targets can lead to desired therapeutic effects, such as inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-METHOXYPHENYL)-1-[6-METHYL-1,2,3,4-TETRAHYDROQUINOLINYL]-1-ETHANONE: A similar compound with a different degree of saturation in the quinoline ring.
2-(2-METHOXYPHENYL)-1-[6-METHYL-QUINOLINYL]-1-ETHANONE: A compound with a fully aromatic quinoline ring.
Uniqueness
2-(2-METHOXYPHENYL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and a partially saturated quinoline ring. These features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-9-10-17-15(12-14)7-5-11-20(17)19(21)13-16-6-3-4-8-18(16)22-2/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTPQWOPSULFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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